6-(Trifluoromethoxy)quinoline - 212695-45-9

6-(Trifluoromethoxy)quinoline

Catalog Number: EVT-350853
CAS Number: 212695-45-9
Molecular Formula: C10H6F3NO
Molecular Weight: 213.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Classical Quinoline Synthesis: 6-(Trifluoromethoxy)quinoline can be synthesized using variations of classical quinoline synthesis methods like the Skraup or Doebner-von Miller reactions, employing appropriately substituted starting materials. []
  • Transition Metal-Catalyzed Coupling Reactions: Modern synthetic approaches leverage transition metal catalysts, particularly palladium-catalyzed cross-coupling reactions, to introduce the trifluoromethoxy group or further functionalize the quinoline ring. [, , ]

1.3 Molecular Structure Analysis: The presence of the trifluoromethoxy group at the 6-position of the quinoline ring influences its electronic properties and can impact its reactivity in subsequent transformations. []

1.4 Chemical Reactions Analysis: 6-(Trifluoromethoxy)quinoline participates in a wide array of chemical reactions, including electrophilic aromatic substitutions, nucleophilic aromatic substitutions, and various metal-catalyzed coupling reactions, demonstrating its versatility in synthetic manipulations. [, , ]

Medicinal Chemistry

2.2 Synthesis Analysis: Synthetic strategies for incorporating 6-(trifluoromethoxy)quinoline into biologically active molecules typically involve its late-stage introduction, allowing for the exploration of diverse substitution patterns on the quinoline core. [, , , , ]

2.3 Molecular Structure Analysis: Computational studies, including molecular docking simulations, help rationalize the binding interactions of 6-(trifluoromethoxy)quinoline-containing compounds with their biological targets, guiding the design of more potent and selective agents. [, , ]

  • Enzyme Inhibition: Some derivatives act as potent and selective inhibitors of enzymes like hypoxia-inducible factor prolyl hydroxylase (PHD), cyclin-dependent kinase 8/19 (CDK8/19), and topoisomerase 1. [, , ]
  • Receptor Modulation: Certain analogues function as modulators of peroxisome proliferator-activated receptor gamma (PPARγ), offering potential in treating type 2 diabetes mellitus. []
Applications
  • Anticancer Agents: Research suggests that 6-(trifluoromethoxy)quinoline derivatives exhibit promising anticancer activity through various mechanisms, including topoisomerase 1 poisoning, CDK8/19 inhibition, and induction of apoptosis. [, , , , ]
  • Antibacterial Agents: Several studies demonstrate the antibacterial potential of 6-(trifluoromethoxy)quinoline-containing compounds, targeting bacterial enzymes and demonstrating efficacy against both Gram-positive and Gram-negative bacteria. [, , ]
  • Neuroprotective Agents: Derivatives of 6-(trifluoromethoxy)quinoline, inspired by riluzole, are being investigated for their neuroprotective properties in various animal models of brain diseases. []

Catalysis

3.2 Synthesis Analysis: The synthesis of 6-(trifluoromethoxy)quinoline-based ligands involves incorporating the molecule as a part of a larger ligand structure, typically involving nitrogen or phosphorus atoms for coordination to metal centers. [, , ]

    1-(2-Methylphenyl)-4-[(3-hydroxypropyl)amino]-6-trifluoromethoxy-2,3-dihydropyrrolo[3,2-c]quinoline (AU-006)

    • Compound Description: AU-006 is a novel acylquinoline derivative. [] It has been studied for its potent anti-ulcer effect. [] Research suggests that its activity stems from its ability to inhibit gastric acid secretion, and its efficacy is not linked to nitric oxide production or mucus secretion. []
    • Relevance: AU-006 shares the 6-(trifluoromethoxy)quinoline core structure with the addition of a dihydropyrroloquinoline ring system and a 3-hydroxypropylamino substituent at the 4-position. []
    • Compound Description: This compound is a novel tetradentate ligand designed to support diplatinum complexes. [] Its dinuclear dimethylplatinum(II) complex readily activates the C-Cl bonds of chloroform at room temperature, leading to the formation of the corresponding dinuclear Pt(IV) complex. [] During this reaction, the central phenyl ring of the ligand is reduced to a cyclohexadiene dianion while maintaining its planarity. []

    • Relevance: This compound incorporates four 6-(trifluoromethoxy)quinoline units linked at the 8-position to a central benzene ring. []
    • Compound Description: JNJ-42041935 is a potent, selective, reversible, and 2-oxoglutarate competitive inhibitor of hypoxia-inducible factor prolyl hydroxylase (HIF-PHD) enzymes. [] It exhibits potential as a treatment for anemia, ulcerative colitis, and ischemic and metabolic diseases. [] In a rat model of inflammation-induced anemia, JNJ-42041935 successfully reversed the condition, showcasing its therapeutic promise. []

    • Relevance: Although it doesn't contain a full 6-(trifluoromethoxy)quinoline unit, JNJ-42041935 possesses a trifluoromethoxy group at the 6-position of a related benzoimidazole ring system. [] The presence of a similar substitution pattern and its biological activity as an enzyme inhibitor makes it a relevant compound for comparison.
    • Compound Description: Riluzole is a known neuroprotective drug that has shown efficacy in various animal models of brain disease. [] It has been studied for its ability to protect against ischemia/reperfusion injury, potentially due to its antioxidant properties and effects on voltage-dependent sodium and calcium currents in neurons. [, ]

    • Relevance: Riluzole is structurally analogous to 6-(trifluoromethoxy)quinoline. [] Both share the trifluoromethoxy group at the 6-position, while riluzole features a benzothiazole core instead of quinoline. [, ] The similar substitution pattern and its neurological activity make it a structurally relevant compound for comparison.
    • Compound Description: MK-0533 is a selective peroxisome proliferator-activated receptor gamma (PPARγ) modulator developed for type 2 diabetes mellitus treatment. [] Compared to full PPARγ agonists, MK-0533 demonstrates a reduced potential for adverse effects like weight gain, edema, and increased risk of congestive heart failure. [] Preclinical studies showed that it has efficacy comparable to existing drugs (rosiglitazone and pioglitazone) but with a lower incidence of mechanism-based side effects. []

    • Relevance: MK-0533 incorporates a 6-(trifluoromethoxy)indole moiety within its structure. [] The presence of a closely related indole ring system with the same trifluoromethoxy substitution pattern makes it a structurally relevant compound. []
    • Compound Description: Flometoquin is a novel insecticide with a unique phenoxy-quinoline structure. [, ] It shows rapid and potent insecticidal activity against various thrips species at different life stages by both contact and ingestion. [] Additionally, it is considered safe for tested non-target arthropods. []

    • Relevance: Flometoquin is structurally related to 6-(trifluoromethoxy)quinoline through its quinoline core, with an ethyl group at the 2-position, methyl groups at the 3 and 7-position, and a 4-(trifluoromethoxy)phenoxy group at the 6-position. [, ]
    • Compound Description: This is a newly discovered quinoline alkaloid found in the roots of Orixa japonica. [] It belongs to a group of quinoline alkaloids that exhibit anti-pathogenic fungi activities. []

    • Relevance: This compound shares the quinoline core with 6-(trifluoromethoxy)quinoline. [] While it lacks the trifluoromethoxy group, it has a hydroxyl group at the 5-position, a methoxy group at the 6-position, a methyl group on the nitrogen atom, and a phenyl group at the 2-position. []

Properties

CAS Number

212695-45-9

Product Name

6-(Trifluoromethoxy)quinoline

IUPAC Name

6-(trifluoromethoxy)quinoline

Molecular Formula

C10H6F3NO

Molecular Weight

213.16 g/mol

InChI

InChI=1S/C10H6F3NO/c11-10(12,13)15-8-3-4-9-7(6-8)2-1-5-14-9/h1-6H

InChI Key

PYRLDVVMVBKTTQ-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CC(=C2)OC(F)(F)F)N=C1

Canonical SMILES

C1=CC2=C(C=CC(=C2)OC(F)(F)F)N=C1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.